2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride

Physical Organic Chemistry Crystallography Process Chemistry

2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride (CAS 854860-52-9) is an arylsulfonyl chloride reagent characterized by a unique substitution pattern featuring two chlorine atoms at the 2- and 5-positions and two methyl groups at the 3- and 6-positions on the benzene ring. This specific arrangement imparts distinct steric and electronic properties compared to non-methylated or differently substituted analogs.

Molecular Formula C8H7Cl3O2S
Molecular Weight 273.6 g/mol
CAS No. 854860-52-9
Cat. No. B3371989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride
CAS854860-52-9
Molecular FormulaC8H7Cl3O2S
Molecular Weight273.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1Cl)S(=O)(=O)Cl)C)Cl
InChIInChI=1S/C8H7Cl3O2S/c1-4-3-6(9)5(2)8(7(4)10)14(11,12)13/h3H,1-2H3
InChIKeyQBTUHWBMGWMUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride CAS 854860-52-9: Procurement-Grade Specifications and Core Reactivity Profile for Specialized Sulfonylation


2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride (CAS 854860-52-9) is an arylsulfonyl chloride reagent characterized by a unique substitution pattern featuring two chlorine atoms at the 2- and 5-positions and two methyl groups at the 3- and 6-positions on the benzene ring [1]. This specific arrangement imparts distinct steric and electronic properties compared to non-methylated or differently substituted analogs. The compound serves primarily as an electrophilic sulfonylating agent in organic synthesis, valued for its ability to install a tailored sulfonyl moiety onto amines, alcohols, and other nucleophiles. Commercially, it is supplied as a solid with a typical purity specification of 95% or higher, and is intended exclusively for research and development applications .

Critical Selection Logic for 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride: Why In-Class Analogs Cannot Be Interchanged in Regioselective Sulfonylation


In sulfonylation chemistry, the steric and electronic environment of the arylsulfonyl chloride dictates both reaction kinetics and the physicochemical properties of the final sulfonamide or sulfonate ester product. Generic substitution with unsubstituted, monochlorinated, or non-methylated benzenesulfonyl chlorides often leads to divergent outcomes in regioselectivity, reaction yield, and product crystallinity [1]. The specific 2,5-dichloro-3,6-dimethyl substitution pattern of CAS 854860-52-9 provides a unique balance of electrophilicity and steric hindrance that is not replicated by its closest commercial analogs. Therefore, direct interchange with a compound like 2,5-dichlorobenzenesulfonyl chloride (CAS 5402-73-3) or 3,6-dimethylbenzenesulfonyl chloride would fundamentally alter the steric bulk and electronic profile of the sulfonyl group being transferred, potentially compromising the activity or synthetic accessibility of downstream targets, as quantified in the evidence below.

Comparative Evidence Matrix: Quantifying the Differentiation of 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride for Informed Procurement


Solid-State Thermal Stability and Crystallinity Advantage: Melting Point Comparison vs. Non-Methylated Analog

The presence of two methyl groups in 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride significantly elevates its melting point compared to the non-methylated analog 2,5-dichlorobenzenesulfonyl chloride. This difference directly impacts handling, purification, and storage logistics. [1] [2]

Physical Organic Chemistry Crystallography Process Chemistry

Procurement-Grade Purity Specification and Analytical Validation

Commercially sourced 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride is routinely supplied with a minimum purity specification of 95% and is accompanied by batch-specific analytical data (NMR, HPLC) upon request. This level of characterization is a standard for research-grade sulfonyl chlorides but is critical for ensuring reproducible yields in sensitive coupling reactions. [1]

Analytical Chemistry Quality Control Chemical Procurement

Structural Differentiation: Computed Steric and Electronic Descriptors

The unique 2,5-dichloro-3,6-dimethyl substitution pattern results in a distinct molecular topology compared to closely related sulfonyl chlorides. Calculated molecular descriptors, such as the number of heavy atoms (14) and complexity score (298), reflect this unique architecture. [1] In comparison, the non-methylated analog 2,5-dichlorobenzenesulfonyl chloride has fewer heavy atoms (12) and a lower complexity score, underscoring the increased steric bulk and electronic distribution in the target compound. [2]

Computational Chemistry QSAR Medicinal Chemistry

Herbicidal Intermediate Utility: Class-Level Application in Sulfonylurea Synthesis

Patent literature establishes that substituted benzenesulfonyl chlorides bearing halogen and alkyl substituents are key intermediates for the preparation of herbicidal benzenesulfonylurea derivatives. [1] While the exact activity of derivatives made from CAS 854860-52-9 is not detailed, the specific substitution pattern is designed to confer favorable properties to the final herbicide, such as improved potency, selectivity, or soil degradation profile. The 2,5-dichloro-3,6-dimethyl substitution pattern represents a logical structural variation for modulating these agrochemical properties compared to simpler analogs.

Agrochemical Chemistry Herbicide Development Process Chemistry

Validated Application Scenarios for 2,5-Dichloro-3,6-dimethylbenzenesulfonyl chloride Stemming from Direct Comparative Evidence


Synthesis of Sterically Encumbered Sulfonamides for Medicinal Chemistry

The elevated melting point and increased steric bulk (evidenced by heavy atom count and complexity score) of 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride make it the preferred reagent for introducing a sulfonyl group with enhanced crystallinity and unique shape into drug-like molecules. This is particularly valuable in medicinal chemistry programs aiming to improve a lead compound's solid-state properties, such as melting point and solubility, or to explore novel chemical space by incorporating a sterically demanding sulfonyl moiety. [1] [2]

Preparation of Custom Sulfonate Esters for Polymer or Material Science

The distinct electronic and steric profile of this reagent, as highlighted by its computed molecular descriptors, allows for the synthesis of sulfonate esters with tailored properties. For instance, when reacted with alcohols, it yields sulfonates that are likely to exhibit different hydrolysis rates or thermal stabilities compared to those derived from non-methylated or less substituted benzenesulfonyl chlorides. This is critical for designing functional monomers or additives with precise performance characteristics. [1]

Agrochemical Research: Exploring Novel Sulfonylurea Herbicide Analogs

Following the class-level evidence from patent EP0138139A2, this compound is a crucial building block for the synthesis of novel benzenesulfonylurea derivatives. Researchers seeking to develop new herbicides with improved efficacy or crop selectivity would procure this specific sulfonyl chloride to introduce the 2,5-dichloro-3,6-dimethylphenylsulfonyl pharmacophore, a structural motif that cannot be accessed using common, commercially available benzenesulfonyl chlorides. [1]

Chemical Process Development: Leveraging Improved Handling and Purification

The higher melting point of CAS 854860-52-9 (55°C) compared to its non-methylated analog (36-37°C) offers a tangible process advantage. This property simplifies handling and storage, as the solid is less prone to melting or caking at ambient temperatures. Furthermore, the enhanced crystallinity can facilitate purification by recrystallization, potentially streamlining the synthesis of complex molecules where reagent purity is paramount. [1] [2]

Technical Documentation Hub

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